molecular formula C10H14ClNO B6175186 rac-(1R,2S)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol hydrochloride, cis CAS No. 86470-18-0

rac-(1R,2S)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol hydrochloride, cis

Cat. No.: B6175186
CAS No.: 86470-18-0
M. Wt: 199.7
InChI Key:
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Description

rac-(1R,2S)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol hydrochloride, cis: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The compound’s structure includes a methylamino group and a dihydroindenol moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol hydrochloride, cis typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indanone and methylamine.

    Formation of Intermediate: Indanone undergoes a reduction reaction to form 2,3-dihydro-1H-inden-1-ol.

    Amination: The intermediate is then subjected to an amination reaction with methylamine under controlled conditions to introduce the methylamino group.

    Resolution of Enantiomers: The racemic mixture is often resolved into its enantiomers using chiral chromatography or crystallization techniques.

    Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Automated Chromatography Systems: For the resolution of enantiomers.

    Quality Control: Rigorous testing to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxides, amines.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol hydrochloride, cis is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and enantioselective reactions.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and receptor binding.

Medicine

Medically, this compound is investigated for its pharmacological properties

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol hydrochloride, cis involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol hydrochloride, trans
  • (1S,2S)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol hydrochloride, trans
  • (1R,2S)-2-(ethylamino)-2,3-dihydro-1H-inden-1-ol hydrochloride, cis

Uniqueness

rac-(1R,2S)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol hydrochloride, cis is unique due to its specific stereochemistry and the presence of the methylamino group. This configuration allows for distinct interactions in chemical and biological systems compared to its trans isomers or analogs with different substituents.

Properties

CAS No.

86470-18-0

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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